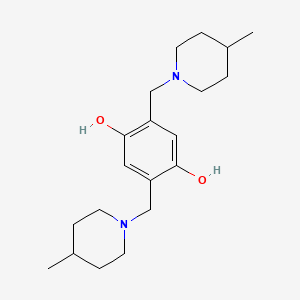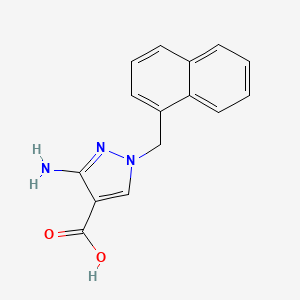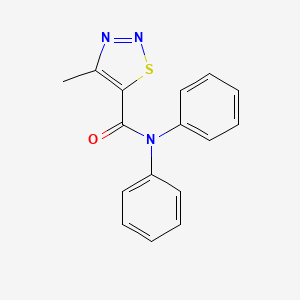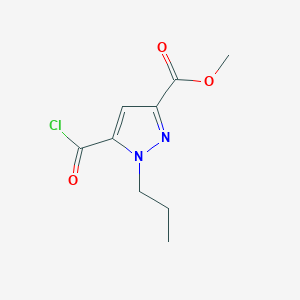![molecular formula C28H35N5O3 B2363462 7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-37-7](/img/structure/B2363462.png)
7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a pyrazolopyridine moiety, and a cyclopentylpropanoyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures, such as pinacol boronic esters, have been studied . For instance, protodeboronation of alkyl boronic esters has been reported .Scientific Research Applications
Crystal Structure Analysis
- Structural Characteristics : The structural characteristics of similar 2H-pyrazolo[4,3-c]pyridine derivatives include specific ring conformations and intramolecular interactions, which are significant in understanding molecular stability and reactivity (Karthikeyan et al., 2010).
Synthesis and Chemical Transformations
- Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives incorporating elements of the pyrazolo[4,3-c]pyridine framework, contributing to the development of new compounds with potential biological activities (Ho & Suen, 2013).
- Transformation Products and Stability : The compound exhibits different properties in crystal and solution, leading to various transformation products. Understanding these transformations can be crucial in synthesizing stable compounds for further applications (Gubaidullin et al., 2014).
Biological Activities and Applications
- Antiviral Activities : Some pyrazolo[3,4-b]pyridine derivatives have been studied for their antiviral activities, which might be relevant for the compound , indicating potential for drug development (Attaby et al., 2007).
- Antituberculosis Potential : Derivatives of pyrazolo[4,3-c]pyridine have shown promise as inhibitors against Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment (Samala et al., 2013).
Properties
IUPAC Name |
7-[4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N5O3/c1-20(2)32-18-23(26-24(19-32)28(36)33(29-26)22-10-4-3-5-11-22)27(35)31-16-14-30(15-17-31)25(34)13-12-21-8-6-7-9-21/h3-5,10-11,18-21H,6-9,12-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTYWJIZAVIVSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,3R)-2,2-Dimethyl-3-phenylcyclopropyl]prop-2-enamide](/img/structure/B2363382.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2363384.png)

![6-Methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363386.png)


![4-[(4-Bromothiophen-3-yl)carbonyl]morpholine](/img/structure/B2363391.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)

![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)


